({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine CAS registry number and safety data
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine CAS registry number and safety data
An In-Depth Technical Guide to ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine and Related Thiazole Derivatives for the Research Professional
Abstract
This technical guide provides a comprehensive overview of the chemical identity, safety data, synthesis, and potential applications of thiazole derivatives, with a specific focus on ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine and its close structural analogs. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the handling, synthesis, and biological relevance of this important class of heterocyclic compounds.
Chemical Identification and Analogs
However, a structurally similar compound, 2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine , has been identified with the following details:
| Identifier | Value |
| CAS Registry Number | 1185320-29-9[3] |
| Molecular Formula | C₇H₁₂N₂S₂[3] |
| Molecular Weight | 188.31 g/mol [3] |
| Synonyms | None listed[3] |
| SMILES | CSCC1=NC(CCN)=CS1[3] |
The primary structural difference is the presence of an ethanamine (-CH2CH2NH2) group in the registered compound versus a methylamine (-CH2NH2) group in the queried compound. Given the similarity, the safety and handling protocols for this analog can serve as a valuable guide.
Caption: Structural relationship between the queried compound and its closest known analog.
Safety and Handling
While a specific Safety Data Sheet (SDS) for ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine is unavailable, the safety profile can be inferred from its functional groups (amine, thiazole, thioether) and data for similar molecules. The following is a synthesis of best practices for handling such compounds in a research setting.
Hazard Identification
Based on analogous compounds, potential hazards include:
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Skin and Eye Irritation: Amines and some heterocyclic compounds can cause skin irritation and serious eye damage.[4][5]
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Inhalation Hazard: Avoid inhaling dust, fumes, or vapors, as they may be harmful.[4][6]
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Thermal Decomposition: Heating the compound may release irritating and toxic gases, such as nitrogen oxides (NOx) and sulfur oxides (SOx).[4]
Recommended Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][4] Keep away from strong oxidizing agents.[4]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[8]
Synthesis of Thiazole Derivatives
The synthesis of the thiazole core is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classic and widely used method, involving the cyclocondensation of an α-haloketone with a thioamide.[1]
General Synthetic Workflow
A plausible synthetic route to compounds like ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine would likely involve a multi-step process.
Caption: A generalized workflow for the synthesis of functionalized thiazole derivatives.
Example Protocol: Hantzsch Thiazole Synthesis
This is a generalized protocol and would require optimization for a specific target molecule.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate thioamide (e.g., 2-(methylthio)thioacetamide) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an equimolar amount of the α-haloketone (e.g., 1,3-dichloroacetone).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.
-
Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel to yield the desired thiazole derivative.
Applications in Research and Drug Development
The thiazole ring is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities.[1][9] This makes thiazole derivatives, including the title compound and its analogs, attractive scaffolds for drug discovery.
Areas of Pharmacological Interest
| Therapeutic Area | Rationale and Examples |
| Antimicrobial | Thiazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[1][10] The thiazole nucleus is a core component of penicillin antibiotics.[1] |
| Anticancer | Certain thiazole-containing compounds, such as Tiazofurin, exhibit antitumor properties.[1] They can act through various mechanisms, including the inhibition of protein kinases.[11] |
| Anti-inflammatory | The thiazole scaffold has been incorporated into molecules designed as anti-inflammatory agents.[2] |
| CNS Activity | Some thiazole derivatives have been investigated for their potential as anticonvulsant and neuroprotective agents.[2] |
| Quorum Sensing Inhibition | Substituted thiazoles have been identified as potential inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa, which is a promising anti-virulence strategy.[12] |
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[9] For example, modifications at the C2 and C4 positions can significantly influence the compound's potency and selectivity for a particular biological target. Researchers often synthesize libraries of related compounds to explore these structure-activity relationships and optimize for desired therapeutic effects.[13][14]
Conclusion
While ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine is not a cataloged compound with a designated CAS number, its chemical structure represents a class of molecules with significant potential in medicinal chemistry and drug discovery. By understanding the properties of close structural analogs and the general synthesis and biological activities of thiazole derivatives, researchers are well-equipped to explore this promising chemical space. Adherence to rigorous safety protocols is essential when handling these or any novel chemical entities in a laboratory setting.
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Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]
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Balanean, L., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. REV. CHIM. (Bucharest), 65(12), 1413-1417. [Link]
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Sharma, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]
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